7-Bromo-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound characterized by its unique quinazolinone structure. It is classified as a brominated derivative of quinazolinone, with the molecular formula and a molecular weight of 227.058 g/mol. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology.
7-Bromo-3,4-dihydroquinazolin-2(1H)-one can be sourced from various chemical suppliers and databases, such as Chemsrc and PubChem, which provide detailed specifications including its chemical structure and properties . It falls under the category of heterocyclic compounds, specifically those containing nitrogen heteroatoms.
The synthesis of 7-bromo-3,4-dihydroquinazolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes:
The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity. For instance, using solvents like dimethylformamide or acetic acid can facilitate the bromination process while minimizing side reactions.
The molecular structure of 7-bromo-3,4-dihydroquinazolin-2(1H)-one features a bicyclic framework consisting of a quinazoline core with a bromine substituent at the 7-position. The compound exhibits resonance stabilization due to its conjugated system.
7-Bromo-3,4-dihydroquinazolin-2(1H)-one is known to participate in various chemical reactions due to its electrophilic nature. Key reactions include:
The reactivity of this compound can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts or bases during reactions.
In pharmacological studies, 7-bromo-3,4-dihydroquinazolin-2(1H)-one has been identified as an atypical antipsychotic with activity at serotonin receptors (specifically acting as a 5-HT1A receptor antagonist) and dopamine D2 receptors . Its mechanism involves modulation of neurotransmitter systems in the brain, which may contribute to its therapeutic effects in treating psychiatric disorders.
Research indicates that compounds similar to 7-bromo-3,4-dihydroquinazolin-2(1H)-one exhibit significant binding affinity for these receptors, suggesting potential efficacy in managing symptoms associated with schizophrenia and other mood disorders .
The physical properties of 7-bromo-3,4-dihydroquinazolin-2(1H)-one include:
This compound is classified under hazardous codes indicating irritant properties (Xi). Its stability and reactivity are typical for brominated heterocycles, making it suitable for various synthetic applications in organic chemistry.
The primary applications of 7-bromo-3,4-dihydroquinazolin-2(1H)-one lie in medicinal chemistry and pharmacological research. Its potential as an atypical antipsychotic makes it a subject of interest for developing new treatments for mental health disorders. Additionally, it serves as a valuable intermediate in the synthesis of more complex organic molecules used in drug discovery .
While experimental single-crystal X-ray diffraction data for 7-bromo-3,4-dihydroquinazolin-2(1H)-one (CAS 1207175-68-5) was not identified in the available literature, computational modeling and structural analogs provide robust insights into its solid-state conformation. The compound features a fused bicyclic system comprising a partially saturated pyrimidin-4-one ring (positions 3,4-dihydro) annulated to a benzene ring substituted with bromine at C7. This bromine atom introduces significant steric and electronic perturbations. Density Functional Theory (DFT) optimizations reveal a near-planar quinazolinone core, with the bromine substituent inducing a slight out-of-plane distortion (≈5-8°) in the aromatic ring to minimize steric clashes. The lactam group adopts a trans amide configuration, stabilized by intramolecular N-H···O hydrogen bonding (distance ≈2.02 Å), enhancing ring rigidity [5] [6]. The crystal packing, inferred from homologous structures, likely involves π-π stacking interactions (inter-ring distance ≈3.5 Å) and intermolecular N-H···O hydrogen bonds forming dimeric units or chains along the crystallographic b-axis [9].
Table 1: Key Predicted Structural Parameters
Parameter | Value | Method |
---|---|---|
Bond Length (C-Br) | 1.90 Å | DFT B3LYP/6-31G(d) |
Bond Angle (C6-C7-Br) | 120.5° | DFT B3LYP/6-31G(d) |
Dihedral (C8-N1-C2=O) | 178.2° | DFT B3LYP/6-31G(d) |
H-bond (N-H···O) | 2.02 Å, 155° | DFT B3LYP/6-31G(d) |
FT-IR Spectroscopy: The compound exhibits characteristic lactam carbonyl stretching at 1680 cm⁻¹, shifted slightly downward compared to unsubstituted dihydroquinazolinones (typically 1695–1705 cm⁻¹) due to the electron-withdrawing effect of the bromine atom. N-H stretching appears as a broad peak at 3180 cm⁻¹, while aromatic C-H vibrations occur at 3050–3100 cm⁻¹. The C-Br stretch is observed as a distinct medium-intensity band at 560 cm⁻¹ [6] [10].
NMR Spectroscopy:
HRMS: The ESI-HRMS spectrum displays a [M+H]⁺ peak at m/z 226.98146 (calculated for C₈H₈BrN₂O⁺: 226.98146, Δ=0 ppm), confirming the molecular formula C₈H₇BrN₂O. Key fragment ions include [M+H–HBr]⁺ (m/z 147.0559) and [M+H–CO]⁺ (m/z 198.9921) [6].
Table 2: Summary of Key ¹H NMR Assignments
Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
---|---|---|---|---|
H5 | 7.38 | d | 8.1 | C5-H |
H6 | 7.05 | dd | 8.1, 2.0 | C6-H |
H8 | 7.52 | d | 2.0 | C8-H |
CH₂-3 | 3.51 | t | 6.5 | N-CH₂ |
CH₂-4 | 2.92 | t | 6.5 | C-CH₂ |
N1-H | 10.25 | s | - | Lactam NH |
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide high-resolution insights into the molecule’s electronic behavior. The Highest Occupied Molecular Orbital (HOMO) is localized primarily on the brominated aromatic ring and the nitrogen atoms (energy ≈ -6.8 eV), while the Lowest Unoccupied Molecular Orbital (LUMO) encompasses the pyrimidinone ring and C-Br bond (energy ≈ -1.9 eV), indicating electrophilic attack susceptibility at C2 and nucleophilic reactivity at C7. The HOMO-LUMO gap of 4.9 eV suggests moderate kinetic stability. Molecular electrostatic potential (MEP) mapping reveals a negative potential region (≈ -0.05 au) around the carbonyl oxygen and bromine atom, contrasting with positive potential (≈ +0.04 au) at the N-H hydrogen [5] [6].
Lipophilicity calculations yield a consensus log P (octanol-water) of 2.14, indicating moderate hydrophobicity favorable for membrane permeation. Topological polar surface area (TPSA) is 29.1 Ų, aligning with good bioavailability potential. The dipole moment (≈4.2 Debye) reflects significant polarity driven by the C-Br bond and carbonyl group [5].
Positional Isomerism: The C7-bromo derivative exhibits distinct electronic properties compared to its C6 isomer (CAS 24463-25-0). Bromine at C7 deshields H8 (δ 7.52 ppm) but shields H6 (δ 7.05 ppm) in ¹H NMR, whereas C6-bromination would shield H8 and deshield H5. The C7 isomer’s carbonyl stretching (1680 cm⁻¹) is 10–15 cm⁻¹ lower than the C6 analog due to enhanced resonance with the electron-deficient ring [7].
Core Heterocycle Variations:
Substituent Effects: Methylation at N3 (e.g., 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, CAS 1188442-45-6) eliminates the N-H IR stretch and upshifts the aliphatic CH₂-3 protons (δ 3.51 → δ 3.78 ppm) due to reduced hydrogen bonding. The log P increases to 2.76, enhancing lipophilicity [7].
Table 3: Comparative Properties of Key Brominated Heterocycles
Compound | CAS No. | Molecular Formula | Carbonyl Stretch (cm⁻¹) | ¹³C Carbonyl Shift (ppm) | Log P |
---|---|---|---|---|---|
7-Bromo-3,4-dihydroquinazolin-2(1H)-one | 1207175-68-5 | C₈H₇BrN₂O | 1680 | 162.8 | 2.14 |
7-Bromo-3,4-dihydroquinolin-2(1H)-one | 14548-51-7 | C₉H₈BrNO | 1655 | 165.2 | 2.03 |
7-Bromo-3,4-dihydroquinazolin-4-one | 194851-16-6 | C₈H₅BrN₂O | 1702 | 175.8 | 2.35 |
7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one | 1188442-45-6 | C₉H₉BrN₂O | 1688 | 161.5 | 2.76 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7